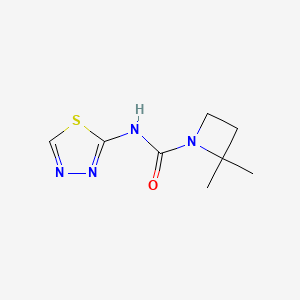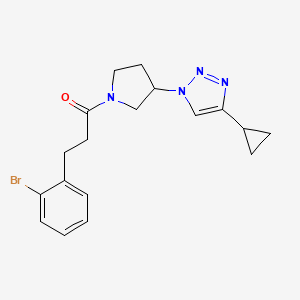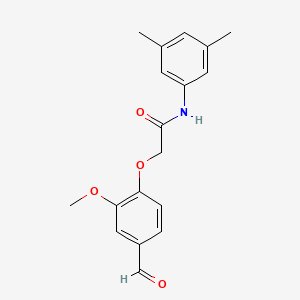
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide typically involves the reaction of 1,3,4-thiadiazole with appropriate reagents under specific conditions. One common method is the cyclization of thiosemicarbazides with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
Chemistry: In chemistry, 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being studied for its antifungal properties.
Medicine: Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, may have therapeutic applications. These compounds have been investigated for their anticancer, anti-inflammatory, and antiviral activities.
Industry: In the materials science field, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their stability and functionality.
作用机制
The mechanism by which 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
相似化合物的比较
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Azetidine derivatives: Compounds with azetidine rings are structurally related and may have similar reactivity and applications.
Uniqueness: 2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide stands out due to its specific substitution pattern and the presence of the azetidine ring, which can influence its chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-8(2)3-4-12(8)7(13)10-6-11-9-5-14-6/h5H,3-4H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVHUVZTYCCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)NC2=NN=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![N-(3-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2960213.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)

![1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2960222.png)
![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B2960223.png)
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)
![1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid](/img/structure/B2960228.png)




